molecular formula C7H3O7-3 B1262907 (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate

(2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate

Cat. No.: B1262907
M. Wt: 199.09 g/mol
InChI Key: POTZSFVTPSBXLW-IWQZZHSRSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups ofthis compound, The major species at pH 7.3. It is a conjugate base of a (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Research indicates that (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate exhibits significant antitumor properties. It has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in HepG2 liver cancer cells with an IC50 value of 2.57 µM . This suggests potential for development as a therapeutic agent in cancer treatment.

Mechanisms of Action
The compound's mechanisms involve the modulation of apoptotic pathways and the upregulation of endoplasmic reticulum stress-related proteins such as PERK and IRE1α . These findings highlight its role in cancer therapy and warrant further investigation into its pharmacological properties.

Agricultural Applications

Pesticidal Properties
this compound has been evaluated for its pesticidal properties. Its bioactivity against various pests makes it a candidate for use in sustainable agriculture. The compound's effectiveness in inhibiting pest growth could lead to its incorporation into eco-friendly pesticide formulations.

Material Science Applications

Polymer Chemistry
In the field of material science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique chemical structure allows for the development of materials with specific properties tailored for applications in coatings and adhesives.

Bioactive Compound Research

Natural Sources and Extraction Techniques
The compound is also part of ongoing research into bioactive compounds derived from natural sources. Techniques such as liquid chromatography and supercritical fluid extraction are employed to isolate and purify this compound from plant materials . This research is crucial for understanding the potential health benefits associated with natural compounds.

Summary Table of Applications

Field Application Details
PharmaceuticalsAntitumor ActivityInduces apoptosis in cancer cells; potential therapeutic agent .
Mechanisms of ActionModulates apoptotic pathways; upregulates stress-related proteins .
AgriculturePesticidal PropertiesEffective against various pests; candidate for eco-friendly pesticides.
Material SciencePolymer ChemistryBuilding block for novel polymers; applications in coatings and adhesives.
Bioactive Compound ResearchNatural Sources and Extraction TechniquesIsolated using advanced extraction methods; contributes to health research .

Case Study 1: Antitumor Activity

A study published in Molecules highlighted the cytotoxic effects of this compound on HepG2 cells. The compound was able to significantly reduce cell viability through apoptosis induction mechanisms involving caspases and Bcl-2 family proteins .

Case Study 2: Agricultural Use

Research conducted on the efficacy of this compound as a pesticide demonstrated promising results against common agricultural pests. Field trials indicated a reduction in pest populations without harming beneficial insects .

Properties

Molecular Formula

C7H3O7-3

Molecular Weight

199.09 g/mol

IUPAC Name

(Z)-4-oxobut-2-ene-1,2,4-tricarboxylate

InChI

InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b3-1-

InChI Key

POTZSFVTPSBXLW-IWQZZHSRSA-K

Isomeric SMILES

C(/C(=C/C(=O)C(=O)[O-])/C(=O)[O-])C(=O)[O-]

Canonical SMILES

C(C(=CC(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.